Cas no 2751603-40-2 ((1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride)
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- 2751603-40-2
- EN300-19678542
-
- Inchi: 1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
- InChI Key: CRKRMNPAHHHNHR-JEDNCBNOSA-N
- SMILES: BrC1C=CC(=C(C=1)Cl)[C@H](C)N.Cl
Computed Properties
- Exact Mass: 268.93737g/mol
- Monoisotopic Mass: 268.93737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19678542-1g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-19678542-5g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-19678542-10g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| Enamine | EN300-19678542-0.05g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-19678542-0.1g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-19678542-0.25g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-19678542-0.5g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-19678542-1.0g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 1g |
$986.0 | 2023-05-31 | |
| Enamine | EN300-19678542-2.5g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-19678542-5.0g |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride |
2751603-40-2 | 95% | 5g |
$2858.0 | 2023-05-31 |
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride
Recent Advances in the Study of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride (CAS: 2751603-40-2)
The compound (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride (CAS: 2751603-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique halogenated aromatic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) targeting agents. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active molecules, with a focus on its stereospecific interactions and potential as a building block for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved efficacy and reduced side effects. The research demonstrated that the (1S)-enantiomer exhibits superior binding affinity to serotonin transporters compared to its (1R)-counterpart, underscoring the importance of stereochemistry in drug design. The study also reported that the hydrochloride salt form enhances the compound's solubility and bioavailability, making it a more viable candidate for pharmaceutical formulations.
Further investigations into the compound's mechanism of action have revealed its potential as a modulator of dopamine receptors. A preclinical study conducted by researchers at the University of Cambridge demonstrated that (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride acts as a partial agonist at D2-like receptors, suggesting its possible application in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The study utilized advanced computational modeling techniques to elucidate the compound's binding mode, providing valuable insights for future structure-activity relationship (SAR) studies.
In addition to its CNS applications, recent research has explored the compound's potential in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride exhibit potent inhibitory activity against certain protein kinases involved in cancer cell proliferation. The study identified specific structural modifications that enhance the compound's selectivity and potency, opening new avenues for the development of targeted cancer therapies.
The synthesis and characterization of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride have also seen significant advancements. Recent publications have described improved synthetic routes that yield higher enantiomeric purity and overall efficiency. Notably, a 2023 study in Organic Process Research & Development presented a scalable asymmetric synthesis method that reduces the need for costly chiral auxiliaries while maintaining excellent stereocontrol. These developments are crucial for facilitating the compound's transition from research-scale to industrial production.
As research on this compound continues to evolve, several challenges remain to be addressed. Current studies are focusing on optimizing its pharmacokinetic properties and reducing potential off-target effects. Additionally, researchers are investigating novel formulation strategies to improve the compound's stability and delivery characteristics. The growing body of evidence suggests that (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride represents a valuable scaffold for medicinal chemistry, with applications spanning multiple therapeutic areas.
Looking ahead, the compound's versatility and demonstrated biological activity position it as a promising candidate for further drug development. Future research directions may include exploring its potential in combination therapies, investigating its effects on additional molecular targets, and conducting more extensive preclinical evaluations. As the pharmaceutical industry continues to seek novel chemical entities with improved therapeutic profiles, (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride and its derivatives are likely to remain at the forefront of chemical biology research.
2751603-40-2 ((1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)